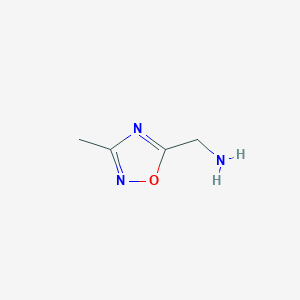

(3-甲基-1,2,4-恶二唑-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” is a heterocyclic compound with the empirical formula C4H7N3O and a molecular weight of 113.12 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of oxadiazole derivatives has been reported in the literature. For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学研究应用

Treatment of Genetic Disorders

Compounds with the 1,2,4-oxadiazole ring have been used in the treatment of genetic disorders like Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Hypertension Medication

Azilsartan, a drug containing the 1,2,4-oxadiazole ring, is used for hypertension medication .

Parkinson’s Disease Therapy

Opicapone, another drug with the 1,2,4-oxadiazole ring, has been approved as adjunctive therapy of Parkinson’s disease .

Cancer Therapy

Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Treatment of Age-Related Diseases

1,2,4-oxadiazole derivatives have also been used as agents for the treatment of age-related diseases .

Antimicrobial Agents

These compounds have shown antimicrobial properties, making them useful in the fight against various infections .

Development of Energetic Materials

1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials .

Use in Agriculture

Compounds having a 1,2,4-oxadiazole ring with antibacterial activity can be used successfully in agriculture .

安全和危害

属性

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBUMVMXXGQOEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445611 |

Source

|

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90928-92-0 |

Source

|

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)